5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine
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Overview
Description
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine is a complex organic compound with the molecular formula C35H43Br2N3O2 and a molecular weight of 697.54 g/mol . This compound is known for its unique structural properties, which make it a valuable component in various scientific research applications, particularly in the field of materials science.
Preparation Methods
The synthesis of 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with thiophene derivatives to form novel monomers.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of low band gap donor-acceptor type polymers, which are essential in creating electrochromic devices.
Electrochromic Devices: The compound’s ability to undergo reversible redox reactions makes it suitable for use in electrochromic devices that change color upon the application of an electric field.
Organic Electronics: It is also explored for its potential in organic electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine exerts its effects involves its ability to participate in electron transfer processes. The molecular structure allows for efficient electron delocalization, which is crucial for its function in electrochromic devices and other applications . The compound interacts with various molecular targets and pathways, primarily involving electron transfer and redox reactions.
Comparison with Similar Compounds
Similar compounds include:
5,8-Dibromo-2,3-bis(4-(decyloxy)phenyl)pyrido[3,4-b]pyrazine: This compound has similar structural properties but with decyloxy groups instead of octyloxy groups.
5,8-Dibromo-2,3-bis(4-(methoxy)phenyl)pyrido[3,4-b]pyrazine: Another similar compound with methoxy groups, which may exhibit different electronic properties.
The uniqueness of 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine lies in its specific octyloxy substitution, which can influence its solubility, electronic properties, and overall reactivity compared to its analogs .
Properties
Molecular Formula |
C35H43Br2N3O2 |
---|---|
Molecular Weight |
697.5 g/mol |
IUPAC Name |
5,8-dibromo-2,3-bis(4-octoxyphenyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C35H43Br2N3O2/c1-3-5-7-9-11-13-23-41-28-19-15-26(16-20-28)31-32(40-34-33(39-31)30(36)25-38-35(34)37)27-17-21-29(22-18-27)42-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3 |
InChI Key |
YMKGSRGSZOVXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C(=NC=C3Br)Br)N=C2C4=CC=C(C=C4)OCCCCCCCC |
Origin of Product |
United States |
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